N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a synthetic organic compound that features a unique combination of furan, indole, and thiazole moieties. These structural components are often found in bioactive molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone.
Indole Attachment: Coupling the indole moiety to the thiazole ring through a palladium-catalyzed cross-coupling reaction.
Furan Attachment: Introducing the furan moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole moiety can be reduced under specific conditions to form indoline derivatives.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indole moiety could produce indoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan, indole, and thiazole moieties.
Medicine: Potential therapeutic applications due to its bioactive structural components.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide: can be compared with other compounds containing furan, indole, or thiazole moieties.
Furan-2-ylmethyl derivatives: Known for their aromatic properties and reactivity.
Indole derivatives: Widely studied for their biological activity.
Thiazole derivatives: Important in medicinal chemistry for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its combination of three bioactive moieties, which might confer unique biological activities and chemical reactivity compared to compounds containing only one or two of these moieties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHNMIDVUYIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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